molecular formula C20H17N3O2S B2807236 2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 457959-43-2

2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No. B2807236
M. Wt: 363.44
InChI Key: VCDWWMIEEYAGJT-UHFFFAOYSA-N
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Description

The compound “2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” is a complex organic molecule. It contains a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is not (a pyrimidine ring). The molecule also contains a nitrophenyl group and a phenyl group attached to the quinazoline core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline core, along with the attached phenyl and nitrophenyl groups. The nitro group on the nitrophenyl group would likely contribute to the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the nitro group, which is electron-withdrawing, and the phenyl group, which can participate in various reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of the nitro group and the phenyl group, the overall size and shape of the molecule, and the specific arrangement of atoms within the molecule would all play a role .

Scientific Research Applications

Antioxidant Activity in Organic Chemistry

Summary of the Application

The compound has been used in the synthesis of benzoquinoline-based heterocycles, which have shown significant antioxidant activity .

Methods of Application

The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride, chloroacetyl chloride, chloroacetic acid, 2-bromo-1-(3-nitrophenyl)ethan-1-one, 2-chloro-N-phenylacetamide, and dimethyl but-2-ynedioate to achieve triazolethione, imidazolone, thiazolidinone, and thiazole derivatives .

Results or Outcomes

The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .

Photoinduced Solid State Keto–Enol Tautomerization

Summary of the Application

The compound has been used in the study of photoinduced solid state keto–enol tautomerization .

Methods of Application

The compound exhibits yellow color in dark and red color in light, with the yellow form attributed to the keto derivative and the red form assigned to its enol derivative. The color change in the presence of light is thus attributed to the keto–enol tautomerism through Excited state intramolecular proton transfer (ESIPT) .

Results or Outcomes

The color change from yellow to red is a photochemical process which thermally decays to the yellow form in the dark. The solid state stability of the enol form upon phototautomerization of the keto form is a noteworthy phenomenon .

Antihypertensive Activity in Pharmacology

Summary of the Application

The compound has been used in the synthesis of 2-phenyl substituted benzimidazoles, which have shown significant antihypertensive activity .

Results or Outcomes

The antihypertensive activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .

Applications in Electronic Devices

Summary of the Application

The compound has been used in the study of photoinduced solid state keto–enol tautomerization . This process has found applications in electronic devices such as transducers, switches etc .

Results or Outcomes

Applications in Polymer Crosslinking

Summary of the Application

The compound has been used in the study of diazirine structure–function relationships, with a particular focus on thermal activation methods . This process has found applications in polymer crosslinking .

Methods of Application

The compound was used in the synthesis of diazirine reagents, which allow for the ready generation of carbenes upon photochemical, thermal, or electrical stimulation . Because carbenes formed in this way can undergo rapid insertion into any nearby C–H, O–H or N–H bond, molecules that encode diazirine functions have emerged as privileged tools in applications ranging from biological target identification and proteomics through to polymer crosslinking and adhesion .

Results or Outcomes

The study revealed a striking ability to vary the activation energy and activation temperature of aryl diazirines through the rational manipulation of electronic properties . Significantly, it was shown that electron-rich diazirines have greatly enhanced efficacy toward C–H insertion, under both thermal and photochemical activation conditions .

Future Directions

The study of quinazoline derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis, characterization, and biological activity of this compound and related molecules .

properties

IUPAC Name

2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-23(25)16-10-6-7-14(13-16)19-21-20(26)17-11-4-5-12-18(17)22(19)15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDWWMIEEYAGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

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